9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboximide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboximide is a chemical compound with the molecular formula C18H13NO2 and a molecular weight of 275.31 g/mol It is a derivative of anthracene, featuring a bicyclic structure with an imide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboximide typically involves the Diels-Alder reaction between anthracene and maleic anhydride, followed by cyclization to form the imide. The reaction conditions often include heating the reactants in an inert solvent such as xylene or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboximide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding anthracene derivatives.
Reduction: Reduction reactions can convert the imide group to amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like molecular oxygen and activated carbon, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthracene derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboximide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboximide involves its interaction with molecular targets through its imide functional group. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s rigid bicyclic structure also plays a role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid: Similar in structure but with carboxylic acid groups instead of the imide group.
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride: Another derivative with an anhydride functional group.
Properties
IUPAC Name |
17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-17-15-13-9-5-1-2-6-10(9)14(16(15)18(21)19-17)12-8-4-3-7-11(12)13/h1-8,13-16H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCDJJOTDGAXEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.